4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine family. Compounds in this family are known for their diverse biological activities and are often used in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methyl group can be introduced via alkylation reactions, and the aniline group is typically added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aniline and methylimidazo[1,2-a]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
4-Aminoimidazo[1,2-a]pyridine: Studied for its anticancer activities.
5-Methylimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine core with an aniline group makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C14H13N3/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3 |
InChI Key |
AHCCHQBCERPNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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